3-(Dimethylamino)-2-hydroxybenzamide
Description
3-(Dimethylamino)-2-hydroxybenzamide is a benzamide derivative featuring a dimethylamino group (–N(CH₃)₂) at the 3-position and a hydroxyl group (–OH) at the 2-position of the benzene ring. The dimethylamino group contributes electron-donating effects, enhancing solubility in polar solvents, while the hydroxyl group facilitates hydrogen bonding, influencing crystallinity and reactivity .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-5-3-4-6(8(7)12)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
InChI Key |
ADKDPXMOVPEOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation . Another method involves the direct acylation of 3-(dimethylamino)phenol with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-2-hydroxybenzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-2-oxo-benzamide.
Reduction: Formation of 3-(dimethylamino)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and dimethylamino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Bioactivity : The hydrazone-linked pyrrole in Compound I demonstrates significant spasmolytic effects on ileal contractions, suggesting that the hydrazone moiety enhances interaction with biological targets compared to the parent benzamide .
- Solubility and Reactivity: The dimethylamino group in 3-(Dimethylamino)-2-hydroxybenzamide improves solubility in polar media, whereas analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit strong metal-coordinating properties due to their N,O-bidentate structure .
- Synthetic Complexity: Cyclobutene derivatives (e.g., ) require multi-step syntheses involving cyclization, contrasting with simpler amide couplings used for dimethylamino-substituted analogs .
Pharmacological and Physicochemical Properties
- Thermal Stability: Hydroxyl and dimethylamino groups contribute to hydrogen bonding and crystalline stability, as evidenced by X-ray diffraction data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
